5-benzyl-3-methylpyrrolidin-2-one

Epigenetics Protein Arginine Methyltransferase Cellular Thermal Shift Assay (CETSA)

Secure 5-benzyl-3-methylpyrrolidin-2-one (CAS 97562-04-4) for your SAR or probe development programs. This pyrrolidin-2-one building block is uniquely defined by its 5-benzyl and 3-methyl substitution pattern, which is critical for PRMT3 cellular target engagement (CETSA EC50 1,300 nM) and cannot be substituted by generic analogs like 3-methylpyrrolidin-2-one (CAS 2555-05-7). Its confirmed inactivity against 5-Lipoxygenase at 100 µM acts as a built-in selectivity filter, minimizing off-target confounding in inflammatory or signaling assays. With a density of 1.054 g/cm³ and a boiling point of 362.3°C, this scaffold is ideal for generating N-functionalized libraries via hydrogenolysis or benzylic oxidation.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 97562-04-4
Cat. No. B1661853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-3-methylpyrrolidin-2-one
CAS97562-04-4
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC1CC(NC1=O)CC2=CC=CC=C2
InChIInChI=1S/C12H15NO/c1-9-7-11(13-12(9)14)8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,13,14)
InChIKeyWPMFKCWRVDOCEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyl-3-methylpyrrolidin-2-one (CAS 97562-04-4): Procurement-Ready Pyrrolidinone Scaffold for Targeted Bioactivity Studies


5-Benzyl-3-methylpyrrolidin-2-one is a C12H15NO heterocyclic building block belonging to the pyrrolidin-2-one class . This compound features a distinctive substitution pattern with a benzyl group at the 5-position and a methyl group at the 3-position of the lactam ring, resulting in a molecular weight of approximately 189.25 g/mol . Its physicochemical properties, including a predicted density of 1.054 g/cm³ and a boiling point of 362.3°C at 760 mmHg [1], define its handling and purification characteristics for laboratory use. This compound serves as a versatile intermediate in organic synthesis and medicinal chemistry, with documented interactions against specific biological targets [2].

Why 5-Benzyl-3-methylpyrrolidin-2-one Cannot Be Replaced by Generic Analogs: The Critical Role of Substitution Pattern


The procurement of 5-benzyl-3-methylpyrrolidin-2-one cannot be satisfied by generic pyrrolidinone analogs due to the precise positioning of its substituents, which dictates both its reactivity and biological profile. Simple in-class compounds like 3-methylpyrrolidin-2-one (CAS 2555-05-7) lack the 5-benzyl group that is crucial for specific molecular recognition events, such as those observed in binding assays [1]. Conversely, 5-benzylpyrrolidin-2-one (CAS 14293-06-2) lacks the 3-methyl group, a modification known to alter the steric and electronic properties of the pyrrolidinone ring, thereby affecting target engagement and metabolic stability . The combination of the 5-benzyl and 3-methyl moieties in the target compound creates a unique three-dimensional pharmacophore that is not replicated by simpler, more readily available building blocks. Substituting with a different regioisomer or a mono-substituted derivative will yield a distinct chemical entity with unverified, and likely divergent, biological and chemical behavior, compromising the reproducibility and validity of research outcomes.

5-Benzyl-3-methylpyrrolidin-2-one: Quantitative Differentiation and Selectivity Profile


PRMT3 Binding Affinity: Micromolar EC50 in Cellular Thermal Shift Assay

5-Benzyl-3-methylpyrrolidin-2-one demonstrates a measurable binding affinity for Protein Arginine N-Methyltransferase 3 (PRMT3) in a cellular context. Using a Cellular Thermal Shift Assay (CETSA) to assess protein stabilization in HEK293 cells expressing the ePL-tagged human PRMT3 methyltransferase domain, the compound exhibited an EC50 of 1,300 nM [1]. This value provides a quantitative benchmark for PRMT3 engagement and differentiates the compound from structurally related molecules that have not been shown to bind this target, such as simpler pyrrolidinones.

Epigenetics Protein Arginine Methyltransferase Cellular Thermal Shift Assay (CETSA)

5-Lipoxygenase (5-LOX) Inhibitory Activity: Lack of Significant Effect at 100 µM

In an enzymatic assay for 5-Lipoxygenase (5-LOX) using rat basophilic leukemia (RBL-1) cells, 5-benzyl-3-methylpyrrolidin-2-one was evaluated at a concentration of 100 µM and was found to exhibit 'no significant activity' [1]. This negative result is a key piece of selectivity data, demonstrating that the compound does not inhibit this enzyme in this assay format, which is a critical differentiator from other 2-pyrrolidinone derivatives that have been reported as potent 5-LOX inhibitors.

Inflammation Leukotriene Biosynthesis Enzyme Inhibition

Physicochemical Property Differentiation: Density, Boiling Point, and Predicted LogP

The physicochemical properties of 5-benzyl-3-methylpyrrolidin-2-one distinguish it from unsubstituted or mono-substituted pyrrolidinone analogs. Its density is reported as 1.054 g/cm³ and its boiling point as 362.3°C at 760 mmHg [1]. While a direct experimental logP is not widely reported, computational predictions suggest a SlogP of 2.16 [2], which is significantly higher than that of the parent compound 2-pyrrolidinone (estimated logP ~ -0.8), reflecting the lipophilic contribution of the benzyl and methyl groups. This difference in lipophilicity directly impacts its behavior in biological assays, including membrane permeability and non-specific binding.

Medicinal Chemistry ADME Compound Handling

Synthetic Utility as a Building Block: N-Benzylation and Derivatization

5-Benzyl-3-methylpyrrolidin-2-one is a key intermediate for the synthesis of more complex N-benzylated pyrrolidinone derivatives, which have been investigated for a range of biological activities, including anti-Alzheimer's and anticonvulsant effects [1][2]. The presence of the 5-benzyl group allows for further functionalization, such as debenzylation or hydrogenation, to reveal a free amine or alcohol for subsequent coupling reactions. Its use as a building block differentiates it from final drug candidates, positioning it as an essential starting material for medicinal chemistry campaigns.

Organic Synthesis Medicinal Chemistry Chemical Biology

5-Benzyl-3-methylpyrrolidin-2-one: Targeted Research and Development Applications


Epigenetic Probe Development: Investigating PRMT3 Biology

Given its quantified binding to PRMT3 (EC50 = 1,300 nM in a CETSA assay), 5-benzyl-3-methylpyrrolidin-2-one is a suitable starting point for the development of chemical probes to study the function of this protein arginine methyltransferase. Researchers can utilize this compound in cellular assays to modulate PRMT3 activity and observe downstream effects on histone methylation and gene expression, using its relatively weak binding affinity as a baseline for structure-activity relationship (SAR) studies to design more potent and selective inhibitors [1].

Medicinal Chemistry Scaffold for Derivatization

This compound's substitution pattern provides two distinct handles for further chemical modification. The 5-benzyl group can be removed via hydrogenolysis to reveal a free amine, which can be functionalized to introduce diverse chemical space. Alternatively, the benzylic position itself can be oxidized or further derivatized. This makes 5-benzyl-3-methylpyrrolidin-2-one a valuable core scaffold for generating libraries of novel pyrrolidinone-based molecules for screening against a variety of therapeutic targets, particularly in areas where N-benzylated pyrrolidinones have shown promise, such as anti-Alzheimer's and anticonvulsant drug discovery [2][3].

Chemical Biology Tool for Selectivity Profiling

The negative result against 5-Lipoxygenase at 100 µM provides a valuable selectivity filter. When screening this compound or its derivatives in phenotypic assays related to inflammation or cell signaling, the lack of activity at 5-LOX helps rule out that specific pathway as the primary mechanism of action. This allows researchers to use 5-benzyl-3-methylpyrrolidin-2-one as a relatively clean chemical probe to investigate other, less well-characterized targets, confident that its effects are not mediated through the arachidonic acid cascade [4].

Reference Standard for Analytical Method Development

With well-defined physicochemical properties, including a reported boiling point of 362.3°C and a density of 1.054 g/cm³, 5-benzyl-3-methylpyrrolidin-2-one can serve as a reference standard for the development and validation of analytical methods, such as HPLC or GC-MS, for the detection and quantification of this compound or its analogs in complex mixtures .

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